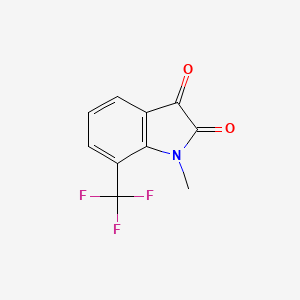

1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family It is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 1st position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Addition and Condensation Reactions

The 2,3-dione moiety serves as a key site for nucleophilic attack, enabling the formation of derivatives through condensation with nitrogen nucleophiles.

Table 1: Condensation Reactions

Mechanistic Insights :

-

The ketone at position 3 reacts preferentially with amines or hydrazines, forming Schiff bases or thiosemicarbazones. The trifluoromethyl group enhances electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attack .

-

Spirocyclization occurs via intramolecular nucleophilic substitution, where the thiol group attacks the imine intermediate, followed by deprotonation .

Reduction Reactions

The diketone structure is susceptible to reduction, though specific data for this compound remains limited. Analogous indole-2,3-diones exhibit the following behavior:

Table 2: Reduction Pathways (Analogous Systems)

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH4 | 2,3-Diol (Indoline diol) | Partial reduction | |

| LiAlH4 | Fully reduced indoline | Complete reduction |

Key Considerations :

-

The trifluoromethyl group may sterically hinder reduction at position 3, favoring partial reduction at position 2.

Cycloaddition and Multicomponent Reactions

The compound’s dual carbonyl groups participate in cycloadditions:

Example :

-

Reaction with tetrayne derivatives under oxygen atmosphere yields tricyclic isoindole-1,3-diones via hexadehydro-Diels–Alder (HDDA) cascades (yields: 78–89%) .

Table 3: Cycloaddition Reactivity

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetrayne + Imidazole | Metal-free, O₂ atmosphere | Tricyclic isoindole-1,3-dione | ≤89% |

Functionalization at the N1 Position

The methyl group at N1 is typically inert under mild conditions. Demethylation requires harsh reagents (e.g., BBr₃ in CH₂Cl₂), though this risks decomposition of the trifluoromethyl group.

Stability and Degradation Pathways

-

Hydrolysis : Prolonged exposure to aqueous acids or bases cleaves the diketone moiety, forming anthranilic acid derivatives.

-

Photodegradation : The trifluoromethyl group enhances UV stability, but extended irradiation may degrade the indole core.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₀H₆F₃NO₂

- Molecular Weight : 233.15 g/mol

- CAS Number : 136622-67-8

- Structure : It contains a trifluoromethyl group, which enhances its biological activity and lipophilicity.

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione derivatives in cancer treatment. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.09 | Breast Cancer |

| Compound B | 0.07 | Lung Cancer |

| Compound C | 0.02 | Colon Cancer |

These findings suggest that modifications to the indole framework can lead to enhanced anticancer properties .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Research indicates that specific derivatives of this compound can inhibit interleukin-1 receptor (IL-1R) activity, which is crucial in inflammatory responses. The most potent compounds showed IC50 values as low as 0.01 µM, indicating a strong potential for therapeutic use in inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives and evaluated their biological activity against IL-1R. The lead compounds demonstrated significant inhibitory effects and were selected for further development based on their favorable drug-like properties .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another study, researchers performed a SAR analysis on various derivatives of this compound to identify structural features that enhance biological activity. The analysis revealed that specific substitutions at the indole nitrogen significantly increased potency against cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for modulating biological pathways and achieving desired therapeutic effects.

Comparación Con Compuestos Similares

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine: This compound shares a similar trifluoromethyl group but differs in the position and type of functional groups attached to the indole ring.

1-Methyl-7-(trifluoromethyl)-1H-indazole: Another closely related compound with slight variations in the indole structure.

Uniqueness: 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications in scientific research and industry.

Actividad Biológica

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione, also known as a derivative of isatin, has garnered attention due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole backbone with a methyl group and a trifluoromethyl group at specific positions, influencing its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Research indicates that the trifluoromethyl group enhances binding affinity to specific targets involved in cancer progression, thus increasing the efficacy of treatment .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has been found to mitigate oxidative stress-induced neuronal damage in vitro, suggesting its use in neurodegenerative diseases.

Case Study: Neuroprotection in PC12 Cells

In a controlled study involving PC12 cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to untreated controls .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

- Membrane Disruption : Altering membrane permeability in microbial cells.

Propiedades

IUPAC Name |

1-methyl-7-(trifluoromethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXOXOOOXCOXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.